2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one
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Overview
Description
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a propenone moiety, which is further substituted with a methyl and a phenyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one typically involves the condensation of piperidine with an appropriate α,β-unsaturated ketone. One common method is the reaction of piperidine with 2-methyl-3-phenylpropenal under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones .
Scientific Research Applications
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the piperidine derivative .
Comparison with Similar Compounds
Similar Compounds
1-Cinnamoylpiperidine: Similar structure with a cinnamoyl group instead of the 2-methyl-3-phenylpropenone moiety.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: A closely related compound with a similar core structure.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Contains a benzodioxole group instead of the phenyl group.
Uniqueness
2-Methyl-3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both a methyl and a phenyl group on the propenone moiety, which can influence its reactivity and biological activity.
Properties
CAS No. |
599188-60-0 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-13(12-14-8-4-2-5-9-14)15(17)16-10-6-3-7-11-16/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
InChI Key |
VHKRGAWQNPZMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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